molecular formula C17H16N2O2S2 B2792427 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448064-89-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2792427
CAS No.: 1448064-89-8
M. Wt: 344.45
InChI Key: KHFURTWEZXLLNF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further linked to a hydroxyethyl moiety bearing a 4-(methylthio)phenyl group.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-12-8-6-11(7-9-12)14(20)10-18-16(21)17-19-13-4-2-3-5-15(13)23-17/h2-9,14,20H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFURTWEZXLLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide typically involves several steps, including the formation of the benzo[d]thiazole core, followed by the attachment of the carboxamide group and the hydroxy- and methylthio-substituted phenyl group. A typical synthetic route might involve:

  • Formation of Benzo[d]thiazole Core: : This can be achieved through a condensation reaction between o-aminothiophenol and a carbonyl-containing compound such as formic acid or aldehydes.

  • Attachment of the Carboxamide Group: : This step involves the introduction of the carboxamide group at the 2-position of the benzo[d]thiazole. This can be done using various carboxylation techniques, often involving carboxylic acid derivatives and coupling agents.

  • Introduction of the Hydroxy- and Methylthio-Substituted Phenyl Group: : This step generally includes a nucleophilic substitution reaction, where a halogenated hydroxy- and methylthio-substituted benzene reacts with the benzo[d]thiazole core.

Industrial Production Methods: : Large-scale industrial production would optimize these reactions for maximum yield and efficiency, often using catalysts and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide can undergo several types of chemical reactions:

  • Oxidation Reactions: : This compound can be oxidized at the sulfur atom, potentially forming sulfoxides or sulfones.

  • Reduction Reactions: : The carbonyl group in the carboxamide can be reduced to an amine group under suitable conditions.

  • Substitution Reactions: : Electrophilic substitution can occur at the phenyl ring, especially at positions ortho or para to the hydroxy and methylthio groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

  • Reduction: : Typical reducing agents include lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents and electrophiles can be used for electrophilic substitution reactions.

Major Products Formed from These Reactions

  • Sulfoxides and Sulfones: : Formed through oxidation.

  • Amines: : Formed through the reduction of the carboxamide group.

  • Substituted Phenyl Derivatives: : Resulting from various electrophilic substitutions.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is primarily investigated for its potential therapeutic properties:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structure allows for modifications that can enhance efficacy against resistant strains of bacteria and fungi.
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells without affecting normal cells, highlighting their potential as selective anticancer agents .
  • Urease Inhibition : The compound has been studied for its urease inhibitory activity, which is crucial in treating conditions like urinary tract infections and certain types of kidney stones.

The bioactivity of this compound is attributed to its structural characteristics:

  • Antioxidant Activity : Similar compounds have shown promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Industrial Applications

In addition to its medicinal uses, the compound's unique structure may find applications in materials science:

  • Polymer Development : Its chemical properties could be leveraged to create new polymers with enhanced characteristics, such as improved thermal stability or mechanical strength.
  • Additives : The compound may serve as an additive in various industrial processes to enhance the properties of existing materials.

Case Studies

Several studies have investigated the applications of this compound:

StudyFocusFindings
El-Kashef et al. (2020)Anticancer ActivitySynthesized derivatives showed significant inhibition of MCF-7 breast cancer cells with IC50 values around 1.27 μM .
Shetty et al. (2021)Urease InhibitionReported effective urease inhibition, suggesting therapeutic potential in related disorders.
PMC Review (2021)Biological ActivitiesHighlighted diverse biological activities of thiazolidinones and their modifications, emphasizing the importance of structural variations .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, affecting signaling pathways. For example:

  • Molecular Targets: : It could target enzymes involved in oxidative stress, exerting an antioxidant effect.

  • Pathways Involved: : Potential pathways include those related to the metabolism of reactive oxygen species (ROS) or the modulation of gene expression through interaction with nuclear receptors.

Comparison with Similar Compounds

Key Observations :

  • Methylthio vs. Methoxy/Halogen Substituents : The 4-(methylthio)phenyl group increases lipophilicity (logP) relative to fluorophenyl (compound 6) or methoxy-substituted analogues (4a ), which may influence membrane permeability and metabolic stability.
  • Core Modifications : Replacement of the benzo[d]thiazole with a dihydrothiazole (4a ) or oxazole (10 ) alters electronic properties and steric bulk, affecting binding to enzymatic pockets.

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Hydrophilic-Lipophilic Balance: The combination of hydroxyl (polar) and methylthioaryl (nonpolar) groups may optimize bioavailability and target engagement, as seen in dual-acting kinase inhibitors .
  • Thiazole Core Rigidity : The planar benzo[d]thiazole system likely contributes to π-π stacking interactions in enzyme active sites, a feature absent in dihydrothiazole derivatives .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a compound that exhibits a variety of biological activities, primarily due to its structural characteristics as a benzothiazole derivative. This article provides an overview of its biological activities, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O2S2C_{17}H_{16}N_{2}O_{2}S_{2}, with a molecular weight of 344.5 g/mol. It features a hydroxyl group, a methylthio group, and a benzo[d]thiazole moiety, which are significant for its biological properties. The presence of these functional groups enhances its potential pharmacological applications.

Biological Activities

1. Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. For instance, one study reported IC50 values as low as 33 nM for related benzothiazole compounds against E. coli DNA gyrase .

CompoundTargetIC50 (nM)
9dE. coli DNA gyrase33
10a-lVarious bacteriaVaries

2. Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been documented. A study focusing on thiazole analogs demonstrated that modifications to the N-aryl amide group significantly impacted their cytotoxicity against cancer cell lines, including HepG2 cells. The structure-activity relationship (SAR) suggested that non-bulky electron-withdrawing groups enhance activity .

3. Urease Inhibition

Another notable biological activity is urease inhibition, which is crucial in treating infections caused by Helicobacter pylori. Compounds derived from thiazoles have shown promising results in inhibiting urease activity, which is essential for the survival of this bacterium in acidic environments .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A series of benzothiazole derivatives were synthesized and tested for their antibacterial efficacy. Among them, this compound exhibited potent activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Mechanism

Research conducted on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death in cancerous cells while maintaining low toxicity in normal cells .

Q & A

Basic Research Question

  • Methodological Answer :
    Optimization involves refining reaction conditions such as catalyst selection, solvent systems, and temperature control. For example:
    • Catalysts : Copper iodide (CuI) and (S)-proline have been used in azide-alkyne cycloadditions to achieve yields up to 75% for structurally analogous thiazole derivatives .
    • Solvent Systems : Ethanol-water mixtures under reflux improve solubility and reaction efficiency, as seen in the synthesis of tert-butyl carbamate intermediates .
    • Purification : Column chromatography and recrystallization from ethyl acetate/hexane mixtures enhance purity (>98% by HPLC) .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of benzo[d]thiazole carboxamide derivatives?

Basic Research Question

  • Methodological Answer :
    A combination of techniques ensures accurate characterization:
    • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry and substituent positions. For example, 1^1H NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.5 ppm (methylthio groups) validate backbone structures .
    • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 527.2 [M+H]+^+) confirm molecular weight .
    • HPLC : Purity >98% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

What in vitro assays are most effective for evaluating the anticancer potential of this compound?

Advanced Research Question

  • Methodological Answer :
    • Anti-Proliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <10 µM indicate potent activity, as observed in thiophene-benzo[d]thiazole hybrids .
    • Apoptosis Detection : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells .
    • Target Engagement : Western blotting for caspase-3/9 activation or PARP cleavage confirms mechanistic pathways .

How can molecular docking studies predict interactions between this compound and enzymatic targets?

Advanced Research Question

  • Methodological Answer :
    • Software Tools : AutoDock Vina or Schrödinger Suite simulate binding to targets like EGFR or tubulin. For example, docking scores <−8 kcal/mol suggest strong binding affinity .
    • Validation : Co-crystallization studies (e.g., with PDB ID 1M17) verify predicted binding poses .
    • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with Thr766 in EGFR) .

How should researchers address discrepancies in bioactivity data across cell lines?

Advanced Research Question

  • Methodological Answer :
    • Cell Line Profiling : Test across diverse panels (e.g., NCI-60) to identify selectivity patterns. For instance, thiazole derivatives show 10-fold higher potency in leukemia vs. renal cancer lines .
    • Mechanistic Studies : Compare transcriptomic/proteomic profiles to isolate resistance factors (e.g., ABC transporter overexpression) .
    • Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-hour incubation) to minimize variability .

What strategies enhance the pharmacokinetic properties of thiazole carboxamide derivatives?

Advanced Research Question

  • Methodological Answer :
    • Prodrug Design : Esterification of hydroxyl groups improves oral bioavailability, as seen in 2-hydroxyethyl derivatives .
    • Solubility Modulation : PEGylation or salt formation (e.g., hydrochloride salts) enhances aqueous solubility .
    • Metabolic Stability : Introduce fluorine atoms at para positions to block CYP450-mediated oxidation .

How can researchers validate the antimicrobial activity of this compound against multidrug-resistant strains?

Basic Research Question

  • Methodological Answer :
    • MIC Assays : Test against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) using broth microdilution. MIC values ≤8 µg/mL indicate efficacy .
    • Biofilm Disruption : Crystal violet staining quantifies biofilm biomass reduction .
    • Synergy Testing : Check combinatory effects with β-lactams via checkerboard assays (FIC index <0.5 suggests synergy) .

What computational methods are effective for predicting the toxicity profile of this compound?

Advanced Research Question

  • Methodological Answer :
    • ADMET Prediction : Tools like SwissADME estimate parameters (e.g., BBB permeability: <0.1; hepatotoxicity: Yes/No) .
    • In Silico Toxicity : Derek Nexus predicts off-target effects (e.g., hERG inhibition risk) .
    • Metabolite Identification : CypReact simulates Phase I/II metabolites to flag toxic intermediates .

How can structural modifications to the methylthio group impact bioactivity?

Advanced Research Question

  • Methodological Answer :
    • Electron-Withdrawing Substituents : Replace methylthio (−SMe) with sulfonyl (−SO2_2Me) to enhance electrophilicity and kinase inhibition (e.g., IC50_{50} improvement from 2.1 µM to 0.7 µM) .
    • Steric Effects : Bulkier groups (e.g., −SPh) reduce activity due to steric clashes in hydrophobic pockets .
    • Isosteric Replacement : Selenium analogs (−SeMe) improve redox-modulating activity .

What analytical workflows are recommended for stability testing under physiological conditions?

Basic Research Question

  • Methodological Answer :
    • Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor degradation via UPLC-MS; <5% degradation at 37°C over 24 hours indicates stability .
    • Plasma Stability : Incubate in human plasma (37°C, 1 hour) and quantify parent compound via LC-MS/MS. >90% recovery suggests metabolic resistance .

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